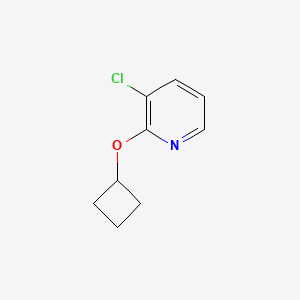
3-Chloro-2-cyclobutoxypyridine
説明
3-Chloro-2-cyclobutoxypyridine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyridine derivative that contains a cyclobutyl group and a chlorine atom. The compound has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Chemical Synthesis and Characterization
3-Chloro-2-cyclobutoxypyridine and its derivatives are instrumental in the synthesis of various pharmaceuticals and pesticides. Notably, 2-Chloro-5-trichloromethylpyridine, a related compound, has been purified for use in these industries, emphasizing the importance of chlorinated pyridines in chemical synthesis (Su Li, 2005). Moreover, the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis ZJB-09149 underscores the relevance of chlorinated pyridines in producing key precursors for pesticides and medicines (Liqun Jin et al., 2011). Additionally, the synthesis of 2-Chloro-3-aminopyridine, another important intermediate, through the hydrogenation of 2-chloro-3-nitrotopyridine showcases the chemical versatility and utility of chlorinated pyridines in the pharmaceutical and pesticide industries (Liu Chang-chun, 2010).
Advanced Material Development
3-Chloro-2-cyclobutoxypyridine derivatives contribute significantly to the development of advanced materials. For instance, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium is noted for its unique thiol-reactive luminescent properties and specific targeting of mitochondria in imaging applications, indicating potential uses in bioimaging and sensor technologies (A. Amoroso et al., 2008). Furthermore, the synthesis and structural characterization of metal complexes of 4'-(3-phenylpropoxy)-2,2':6',2?-terpyridine and 4'-(3-propoxy)-2,2':6',2?-terpyridine reveal the potential of chlorinated pyridines in developing novel materials with specific chemical and physical properties (Xiaoming Liu et al., 2001).
特性
IUPAC Name |
3-chloro-2-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHCDJVUNYYUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-cyclobutoxypyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

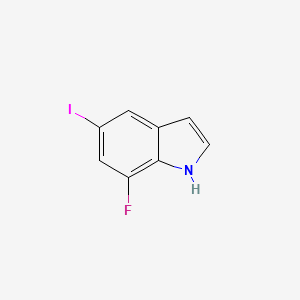
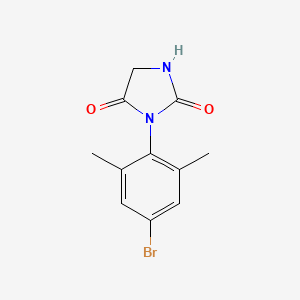

![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)

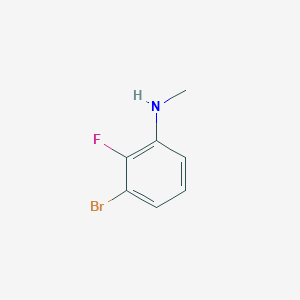

![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)
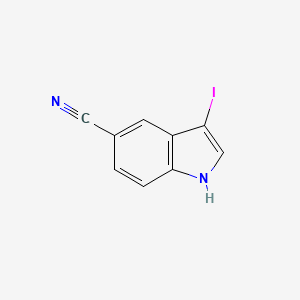
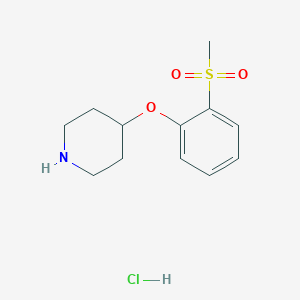
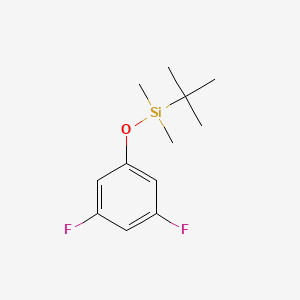

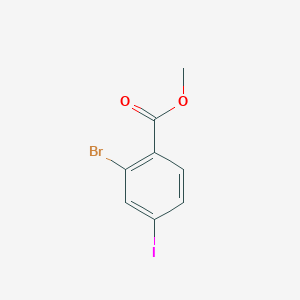
![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)